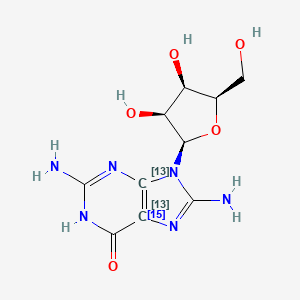
8-Aminoguanosine-13C2,15N
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Aminoguanosine-13C2,15N is an isotopically labeled compound of 8-Aminoguanosine. It is a potent inhibitor of purine nucleoside phosphorylase, an enzyme involved in the metabolism of nucleosides. The compound is labeled with carbon-13 and nitrogen-15 isotopes, making it useful in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
准备方法
The synthesis of 8-Aminoguanosine-13C2,15N involves the incorporation of carbon-13 and nitrogen-15 isotopes into the guanosine molecule. The synthetic route typically starts with the preparation of labeled guanine, which is then converted to 8-Aminoguanosine through a series of chemical reactions. The reaction conditions often involve the use of specific reagents and catalysts to ensure the incorporation of the isotopes at the desired positions.
Industrial production methods for this compound are similar to those used in laboratory synthesis but are scaled up to meet commercial demand. These methods involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
8-Aminoguanosine-13C2,15N undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Oxidation: The compound can be oxidized to form 8-nitroguanosine.
Reduction: Reduction of 8-nitroguanosine can yield 8-Aminoguanosine.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in the formation of nitro derivatives, while reduction can yield amino derivatives .
科学研究应用
Pharmacological Applications
8-Aminoguanosine-13C2,15N serves as a prodrug for 8-aminoguanine, exhibiting significant pharmacological properties including diuretic, natriuretic, and glucosuric activities.
- Diuretic Effects : Research indicates that 8-aminoguanosine induces diuresis (increased urine production) and natriuresis (increased sodium excretion) by converting to 8-aminoguanine in vivo. This conversion is crucial for its pharmacological efficacy .
- Antihypertensive Activity : The compound has been shown to exert antihypertensive effects, making it a potential candidate for treating hypertension. Studies have demonstrated that it can significantly lower blood pressure in animal models .
- Glucose Excretion : In addition to its effects on sodium and water excretion, 8-aminoguanosine also promotes glucose excretion, which may have implications for diabetes management .
Biochemical Pathways and Mechanisms
Understanding the biochemical pathways involving this compound is essential for elucidating its mechanisms of action.
- Conversion Pathways : The metabolism of 8-aminoguanosine involves purine nucleoside phosphorylase (PNPase), which converts it into 8-aminoguanine. This pathway is critical for the compound's diuretic and natriuretic effects .
- Role in Disease Models : Studies have shown that this compound can improve conditions such as pulmonary hypertension and sickle cell anemia by modulating the metabolism of purines and influencing nitric oxide signaling pathways .
Analytical Applications
The stable isotopic labeling of 8-aminoguanosine with carbon-13 and nitrogen-15 allows for advanced analytical techniques.
- Quantification Techniques : The use of mass spectrometry enables sensitive detection and quantification of 8-aminoguanosine and its metabolites in biological samples. For instance, multiple reaction monitoring methods have been developed to track the conversion of 8-aminoguanosine to its active form .
Case Studies
Several case studies illustrate the diverse applications of this compound:
作用机制
The primary mechanism of action of 8-Aminoguanosine-13C2,15N involves the inhibition of purine nucleoside phosphorylase. This enzyme plays a crucial role in the metabolism of nucleosides, and its inhibition can lead to the accumulation of nucleosides and their derivatives .
The compound exerts its effects by binding to the active site of the enzyme, preventing the conversion of nucleosides to their respective bases and sugars. This inhibition can affect various cellular processes, including DNA and RNA synthesis .
相似化合物的比较
8-Aminoguanosine-13C2,15N is unique due to its isotopic labeling, which distinguishes it from other similar compounds. Some similar compounds include:
8-Aminoguanosine: The unlabeled version of the compound, which also inhibits purine nucleoside phosphorylase but lacks the isotopic labels.
8-Nitroguanosine: A related compound that can be converted to 8-Aminoguanosine through reduction.
8-Hydroxyguanosine: Another derivative of guanosine with different chemical properties and applications.
The isotopic labeling of this compound enhances its utility in research applications, particularly in studies involving metabolic tracing and enzyme kinetics.
属性
分子式 |
C10H14N6O5 |
|---|---|
分子量 |
301.23 g/mol |
IUPAC 名称 |
2,8-diamino-9-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H14N6O5/c11-9-14-6-3(7(20)15-9)13-10(12)16(6)8-5(19)4(18)2(1-17)21-8/h2,4-5,8,17-19H,1H2,(H2,12,13)(H3,11,14,15,20)/t2-,4+,5+,8-/m1/s1/i3+1,6+1,13+1 |
InChI 键 |
FNXPTCITVCRFRK-KEKQIDQQSA-N |
手性 SMILES |
C([C@@H]1[C@@H]([C@@H]([C@@H](O1)N2C(=[15N][13C]3=[13C]2N=C(NC3=O)N)N)O)O)O |
规范 SMILES |
C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2N)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















